3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H22N4O2S2 and its molecular weight is 474.6. The purity is usually 95%.
BenchChem offers high-quality 3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound exhibits antifungal properties, making it a potential candidate for combating fungal infections. Researchers have investigated its efficacy against various fungal strains, including Candida and Aspergillus species .
- Supercritical carbon dioxide (scCO2) has gained attention as a green solvent for chemical reactions. This compound has been studied in the context of stereospecific hydrolysis using immobilized lipase in scCO2. Notably, the (2S,3R)-form hydrolyzed faster than the (2R,3S)-form, achieving high stereoisomeric purity .
- The faster reaction rate in scCO2 compared to traditional solvents like toluene/water highlights its potential for industrial applications .
- Enzymatic reactions in emulsion bioreactors have been explored for the production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester ([-]MPGM) from the racemic mixture (±MPGM). Lipase from Serratia marcescens was employed, providing insights for industrial-scale synthesis .
- The compound’s oxidative dimerization has been investigated. For instance, the oxidation of methyl 3-(4-methoxyphenyl)propynoate yields dimethyl 2,3-bis(4-methoxyphenylcarbonyl)but-2-ene-1,4-dicarboxylate. X-ray diffraction data confirmed the E-configuration of the double bond in the product .
Antifungal Activity
Supercritical Fluid Chemistry
Bioreactor Applications
Oxidative Dimerization
Mechanism of Action
While the specific mechanism of action for this compound is not provided in the search results, similar compounds have shown promising results as quorum-sensing inhibitors . Quorum sensing is a term used for the phenomena where bacteria use small molecules termed signal molecules or autoinducers for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis .
properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-17-6-5-7-18(14-17)16-32-24-27-26-23(29(24)19-10-12-20(31-2)13-11-19)15-28-21-8-3-4-9-22(21)33-25(28)30/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWUCWKWQUOXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(4-methoxyphenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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